(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid
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Description
Scientific Research Applications
Optoelectronic Properties
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid and similar compounds have been extensively studied for their optoelectronic properties. For instance, a study by Fonkem et al. (2019) on a related molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, revealed significant insights into its structural, optoelectronic, and thermodynamic properties, making it a potential candidate for nonlinear optical materials (Fonkem et al., 2019).
Molecular Engineering and Solar Cell Applications
Molecular engineering of organic sensitizers, which include this compound derivatives, plays a crucial role in solar cell applications. Kim et al. (2006) synthesized novel organic sensitizers that demonstrated high efficiency in solar cell applications, highlighting the potential of these compounds in renewable energy technologies (Kim et al., 2006).
Supramolecular Assembly and Crystal Structure Studies
The study of supramolecular assembly and crystal structures of related compounds like ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate has been conducted to understand their molecular interactions. Matos et al. (2016) analyzed the crystal structure of these compounds, revealing the importance of noncovalent interactions in their assembly (Matos et al., 2016).
Nonlinear Optical Materials
The research by Fonkem et al. (2020) on doped 2-cyano-3-[4(diphenylamino) phenyl] acrylic acid molecules showcased their enhanced properties for applications in nonlinear optical materials and photovoltaic devices, emphasizing the versatility of these compounds in advanced material science (Fonkem et al., 2020).
Properties
IUPAC Name |
(E)-3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBNUQBZLJAMY-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)/C=C/C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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